Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
Overview
Description
Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a useful research compound. Its molecular formula is C18H31BO3Si and its molecular weight is 334.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Applications in Nanoparticle Formation and Fluorescence Emission
Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane plays a critical role in the formation of heterodifunctional polyfluorenes, which are crucial in the creation of nanoparticles exhibiting high fluorescence emission. These nanoparticles, with quantum yields as high as Φ = 84%, can be tuned for longer wavelengths by energy transfer to dyes. Such fluorescent nanoparticles have significant potential in various scientific applications, including bio-imaging and sensors (Fischer, Baier, & Mecking, 2013).
2. Role in Synthesizing H-shaped Silicon-containing Molecules
This compound is also integral in synthesizing H-shaped silicon-containing molecules with bithiophene units. These molecules exhibit unique optical properties, like absorption and fluorescence maxima, which are essential for applications in organic electronics and photonics (Naka et al., 2013).
3. Intermediate in Biological Compounds
It serves as an important intermediate in synthesizing biologically active compounds. For instance, it's used in the synthesis of compounds related to crizotinib, an anticancer drug, highlighting its significance in medicinal chemistry (Kong et al., 2016).
4. Contribution to Crystal Structure Studies
The compound is used in studies involving crystal structure and vibrational properties, aiding in understanding the molecular and electronic structures of related compounds. This is crucial for materials science, especially in the development of new materials with specific structural and electronic properties (Wu et al., 2021).
Safety and Hazards
The compound should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a complex organic compound that is used in research and development It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .
Biochemical Pathways
It’s known that similar compounds can play a role in various biochemical reactions, particularly in the formation of complex organic structures .
Result of Action
Given its use in the synthesis of biologically active compounds, it’s likely that it contributes to the formation of complex molecular structures with potential biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can interact with it. For instance, it’s recommended to store this compound at room temperature , suggesting that its stability could be affected by temperature changes.
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-11-14(13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDMLUUWWJFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468348 | |
Record name | AGN-PC-00B9WU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902120-00-7 | |
Record name | AGN-PC-00B9WU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.